2-[(Trimethylsilyl)methyl]prop-2-enenitrile
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Overview
Description
2-[(Trimethylsilyl)methyl]prop-2-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a propenenitrile moiety. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]prop-2-enenitrile typically involves the reaction of trimethylsilylmethyl halides with propenenitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trimethylsilylmethyl halide, followed by nucleophilic substitution with propenenitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Trimethylsilyl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)methyl]prop-2-enenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-[(Trimethylsilyl)methyl]allyl acetate: Contains an acetate group instead of a nitrile group.
Uniqueness
2-[(Trimethylsilyl)methyl]prop-2-enenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
104724-87-0 |
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Molecular Formula |
C7H13NSi |
Molecular Weight |
139.27 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C7H13NSi/c1-7(5-8)6-9(2,3)4/h1,6H2,2-4H3 |
InChI Key |
VNYDOXDJVSMZSU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=C)C#N |
Origin of Product |
United States |
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